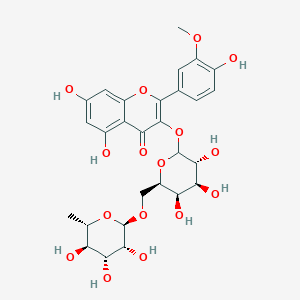

Isorhamnetin 3-O-robinobioside

Vue d'ensemble

Description

Isorhamnetin 3-O-robinobioside is a flavonoid glycoside derived from isorhamnetin, a naturally occurring flavonol found in various plants. This compound is known for its significant antioxidant and antigenotoxic properties, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isorhamnetin 3-O-robinobioside can be synthesized using a three-enzyme cascade system involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis include a pH of 7.0 and a temperature of 45°C. The enzyme stability ranges from pH 6.5 to 8.5, with a half-life of 1.5 hours at 45°C .

Industrial Production Methods: The industrial production of this compound involves the use of biotechnological methods to clone and express the necessary enzymes in Escherichia coli. This method allows for the efficient production of the compound with a high molar conversion rate .

Analyse Des Réactions Chimiques

Antioxidant Activity

Isorhamnetin 3-O-robinobioside exhibits a protective effect against lipid peroxidation induced by H2O2 (hydrogen peroxide) . It also inhibits oxidation induced by 2,2'-azobis (2-amidinopropane) dihydrochloride in human chronic myelogenous leukemia cells .

Lipid Peroxidation Inhibition in K562 Cells

| Extracts | Concentration (μg/ml) | Concentration of MDA (nM) |

|---|---|---|

| This compound | 250 | 180 ± 11 * |

| 500 | 150 ± 10 * | |

| 1000 | 100 ± 9 * | |

| Ethyl acetate extract | 200 | 240 ± 5 |

| 400 | 235 ± 10 | |

| 860 | 220 ± 10 | |

| H2O2 | 50 μM | 225 ± 5 |

* p < 0.05 indicates a significant difference between cells treated with this compound or ethyl acetate extract and cells treated with hydrogen peroxide.

Antigenotoxic Effects

This compound inhibits the genotoxicity induced by hydroxyl radicals in human chronic myelogenous leukemia cells .

Inhibitory Effect on Genotoxicity of K562 Cells Against H2O2

| Extracts | Concentrations(μg/ml) | Total DNA Damage (TDD) | Total DNA Damage (TDD) | Inhibition percentage (%) |

|---|---|---|---|---|

| T | - | 252 ± 6 | 252 ± 6 | |

| H2O2 | 75 μM | 360 ± 5 | 360 ± 5 | |

| Ethyl Acetate extract | 200 | 253 ± 5 | 298 ± 4 | 57.40* |

| 400 | 261 ± 4 | 287 ± 5 | 67.6* | |

| 800 | 257 ± 6 | 276 ± 4 | 77.77* | |

| This compound | 250 | 260 ± 5 | 297 ± 6 | 58.33* |

| 500 | 255 ± 4 | 286 ± 5 | 68.51* | |

| 1000 | 254 ± 4 |

Interactions with Alpha Glucosidase

Isorhamnetin-3-O-robinobioside interacts with alpha glucosidase, an enzyme involved in carbohydrate metabolism . In silico studies suggest it has a high binding affinity to this enzyme . Key amino acid residues, such as Asp282, Arg600, and Asp616, are crucial to this binding .

Anti-inflammatory and Antispasmodic Activities

Isorhamnetin-3-O-robinobioside has demonstrated anti-inflammatory and antispasmodic effects .

| Acetic acid (mg/kg) | Methanol Extract | Isorhamnetin-3-O-robinobioside | |

|---|---|---|---|

| Dose | 2500 | 5000 | 5000 |

| abdominal twitches | 175.74 ± 8.53 | 179.66 ± 3.05* | 168.96 ± 2.44 |

| 2500 | 204.84 ± 6.63 | 179.42 ± 3.51 | |

| Inhibition percentage(%) | 53.88 | 77.51 | 79.17 |

| 21.07 | 49.68 | 63.65 |

All values represent Mean ± SEM, n=5 in each group.* p<0.0001, when compared with the control group.

Molecular Information

This compound has a molecular formula of C28H32O16 and a molecular weight of 624.5 g/mol .

Applications De Recherche Scientifique

Antioxidant and Antigenotoxic Properties

Isorhamnetin 3-O-robinobioside exhibits significant antioxidant properties, which have been demonstrated through various studies:

- Cellular Protection : In a study evaluating its effects on human chronic myelogenous leukemia (CML) cells (K562), this compound showed a protective effect against lipid peroxidation induced by hydrogen peroxide (H2O2). The compound inhibited oxidation with a 50% inhibitory concentration (IC50) of 0.225 mg/ml, indicating strong antioxidant potential .

- Genotoxicity Inhibition : The compound also demonstrated the ability to inhibit genotoxicity caused by hydroxyl radicals, achieving inhibition rates of 77.77% at 800 μg/ml and 80.55% at 1000 μg/ml .

Table 1: Antioxidant Activity of this compound

| Extracts | Concentration (μg/ml) | MDA Concentration (nM) |

|---|---|---|

| This compound | 250 | 180 ± 11 |

| 500 | 150 ± 10 | |

| 1000 | 100 ± 9 | |

| Ethyl acetate extract | 200 | 240 ± 5 |

| 400 | 235 ± 10 | |

| 860 | 220 ± 10 | |

| H2O2 | 50 μM | 225 ± 5 |

Significance: p < 0.05 indicates a significant difference between treated and control cells.

Antiviral Activity

Recent studies have indicated that flavonoids, including isorhamnetin derivatives, possess antiviral properties:

- SARS-CoV-2 Targeting : Isorhamnetin has been identified as a potential antiviral agent against SARS-CoV-2 due to its ability to inhibit viral replication. It shows stronger antiviral effects compared to other flavonoids like quercetin and kaempferol, attributed to structural differences that enhance its activity against viral enzymes .

Anti-inflammatory Effects

Isorhamnetin and its derivatives are known for their anti-inflammatory properties:

- Mechanisms of Action : The compound inhibits the activation of inflammatory pathways such as JNK and AKT/IKKα/β, leading to the inactivation of NF-κB. This results in reduced production of reactive oxygen species (ROS) and suppression of COX-2 activity, contributing to its anti-inflammatory effects .

Cytotoxicity Against Cancer Cells

Studies have shown that isorhamnetin derivatives can exert cytotoxic effects on various cancer cell lines:

- Cytotoxicity Evaluation : Isorhamnetin-3-O-robinobioside demonstrated significant cytotoxicity against HepG2 (liver), MCF-7 (breast), and A549 (lung) cancer cell lines. The IC50 values indicate its potential as an anticancer agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (μg/ml) |

|---|---|

| HepG2 | XX |

| MCF-7 | XX |

| A549 | XX |

Note: Specific IC50 values for each cell line should be filled based on experimental data.

Synthesis and Production Methods

The enzymatic synthesis of isorhamnetin-3-O-robinobioside has been explored as a sustainable production method:

Mécanisme D'action

The mechanism of action of isorhamnetin 3-O-robinobioside involves its ability to scavenge free radicals and inhibit lipid peroxidation. It exerts its effects by interacting with molecular targets such as reactive oxygen species and various cellular pathways involved in oxidative stress .

Comparaison Avec Des Composés Similaires

Isorhamnetin 3-O-galactoside: Known for its antithrombotic and profibrinolytic activities.

Isorhamnetin 3-O-rhamnoside: Exhibits similar antioxidant properties but differs in its sugar moiety.

Uniqueness: Isorhamnetin 3-O-robinobioside is unique due to its specific sugar moiety, which enhances its antioxidant and antigenotoxic activities compared to other isorhamnetin glycosides .

Activité Biologique

Isorhamnetin 3-O-robinobioside is a flavonoid compound derived from the leaves of Nitraria retusa. This compound has garnered attention due to its significant biological activities, particularly its antioxidant and antigenotoxic properties. This article delves into the various biological activities of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : CHO

- Molecular Weight : 624.54 g/mol

- CAS Number : 53584-69-3

Antioxidant Activity

This compound exhibits potent antioxidant effects, particularly against oxidative stress induced by reactive oxygen species (ROS). Studies have shown that it effectively protects against lipid peroxidation and DNA damage.

Key Findings

- Protective Effects Against Lipid Peroxidation :

- Antigenotoxic Activity :

Table 1: Antioxidant Effects of this compound

| Extracts | Concentration (μg/ml) | Concentration of MDA (nM) |

|---|---|---|

| This compound | 250 | 180 ± 11 |

| 500 | 150 ± 10 | |

| 1000 | 100 ± 9 | |

| Ethyl acetate extract | 200 | 240 ± 5 |

| 400 | 235 ± 10 | |

| 860 | 220 ± 10 | |

| HO | 50 μM | 225 ± 5 |

Cytotoxic Activity

This compound also exhibits cytotoxic effects against cancer cells. In vitro studies have demonstrated its ability to inhibit the growth of malignant cell populations.

Case Study Insights

- In a study assessing cytotoxicity on K562 cells, the compound showed an IC value of approximately 500 μg/ml , indicating significant growth inhibition at higher concentrations .

The biological activities of this compound are attributed to its ability to modulate various signaling pathways involved in oxidative stress and apoptosis.

- Inhibition of ROS Production :

- Induction of Apoptosis :

Additional Biological Activities

Apart from antioxidant and cytotoxic effects, isorhamnetin derivatives have been studied for their anti-inflammatory properties and potential benefits in metabolic disorders:

- Anti-inflammatory Effects : Some studies suggest that isorhamnetin derivatives can suppress inflammatory responses by modulating cytokine production and signaling pathways .

- Metabolic Benefits : Research indicates that isorhamnetin may improve metabolic profiles in diabetic models by reducing glycation markers .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16/c1-9-18(32)21(35)23(37)27(41-9)40-8-16-19(33)22(36)24(38)28(43-16)44-26-20(34)17-13(31)6-11(29)7-15(17)42-25(26)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-24,27-33,35-38H,8H2,1-2H3/t9-,16+,18-,19-,21+,22-,23+,24+,27+,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGLYUNOUKLBM-IDQQZYJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968360 | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53584-69-3 | |

| Record name | Isorhamnetin 3-O-robinobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53584-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhamnetin 3-O-robinobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.